(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid
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Overview
Description
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a pyrrolidinone ring, and a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine . The protected amino acid is then subjected to further reactions to introduce the pyrrolidinone ring and the fluorobenzoic acid moiety. Common reagents used in these steps include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinone ring or the fluorobenzoic acid moiety.
Substitution: The fluorine atom on the benzoic acid ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups, onto the benzoic acid ring .
Scientific Research Applications
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways . The fluorobenzoic acid moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-4-(3-Amino-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid: Similar structure but lacks the Boc protection.
(S)-4-(3-((Methoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid: Similar structure with a methoxycarbonyl protecting group instead of Boc.
(S)-4-(3-((Ethoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid: Similar structure with an ethoxycarbonyl protecting group.
Uniqueness
The presence of the Boc protecting group in (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid provides unique advantages in synthetic chemistry, such as increased stability and ease of deprotection under mild conditions . This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C16H19FN2O5 |
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Molecular Weight |
338.33 g/mol |
IUPAC Name |
3-fluoro-4-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H19FN2O5/c1-16(2,3)24-15(23)18-11-6-7-19(13(11)20)12-5-4-9(14(21)22)8-10(12)17/h4-5,8,11H,6-7H2,1-3H3,(H,18,23)(H,21,22)/t11-/m0/s1 |
InChI Key |
YBGKVNCKNQWBKD-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)C2=C(C=C(C=C2)C(=O)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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